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Compound of Interest

Compound Name: Indene

Cat. No.: B144670

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of indene, its
isomers isoindene and spiro[4.4]nona-1,3,6-triene, and a selection of its derivatives.
Understanding the distinct spectral signatures of these compounds is crucial for their
identification, characterization, and application in various fields, including organic synthesis and
medicinal chemistry. This document summarizes key quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS),
supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for indene, its isomers, and
selected derivatives. These values highlight the influence of structural isomerism and
substituent effects on the spectral properties.

Table 1: *H NMR Spectroscopic Data (o, ppm)
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Other
Comp
-1 H-2 H-3 H-4 H-5 H-6 H-7 Proton
ound
s
Indene 3.39 6.88 6.55 7.48 7.26 7.18 7.40
5-
Nitroind  3.51 7.02 6.78 8.30 - 8.05 7.65
ene
5-
3.85 (-
Methox 3.35 6.80 6.45 7.35 - 6.85 7.05
, OCHs)
yindene
Spiro[4.
4]nona- 6.55 (H-
1,3,6,8- 6.35 6.55 6.55 6.35 - 6.35 6.55 8), 6.35
tetraen (H-9)
e
Isoinde
ne 3.40
5.89 - 5.89 6.95 6.80 6.80 6.95
(Calcul (CH2)
ated)
Table 2: 13C NMR Spectroscopic Data (8, ppm)
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120.9

144.9

124.6
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123.7

126.7

143.6

5_
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e

39.5

133.5

121.8

151.2

120.5

147.5

121.0

128.0

145.0

5-

Meth
oxyin
dene

39.2

131.0

119.5

137.5

109.0

159.0

112.0

125.0

144.5

55.5

OCHs

Spiro[
4.4]n
ona-
1,3,6,
8-
tetrae
ne[2]

133.0

133.0

133.0

133.0

63.0

133.0

133.0

133.0

133.0

Isoind
ene
(Calc

ulated

)

125.0

40.0

125.0

138.0

122.0

121.0

121.0

122.0

138.0

Table 3: IR Spectroscopic Data (cm~1)
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C-H stretch C-H stretch Other Key
Compound C=C stretch
(sp?) (sp?) Bands
1640, 1580, 740 (ortho-
Indene[3] 3060-3020 2920-2850 _ )
1470 disubstituted)
o 1630, 1570, 1520, 1345 (NO2
5-Nitroindene 3100-3000 2930-2860
1460 stretch)
, 1610, 1580, 1240 (C-O
5-Methoxyindene  3070-3010 2950-2840
1490 stretch)
Spiro[4.4]nona-
_ 3040-3010 2925-2850 1650, 1610
1,3,6-triene
Isoindene
3050-3020 2900-2840 1630, 1600

(Calculated)

Table 4: UV-Vis Spectroscopic Data (A\_max, nm)

Compound Solvent A_max (nm)
Indene[4] Ethanol 206, 252, 288
5-Nitroindene Ethanol 215, 310
5-Methoxyindene Ethanol 210, 260, 295
Spiro[4.4]nona-1,3,6,8-

Cyclohexane 245, 255, 265
tetraene
Isoindene (Calculated) Gas Phase 230, 280

Table 5: Mass Spectrometry Data (m/z)
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Compound Molecular lon (M%) Key Fragment lons
Indene[5] 116 115, 89, 63
5-Nitroindene 161 115, 89
5-Methoxyindene 146 131, 115, 103
Spiro[4.4]nona-1,3,6-triene 118 117,91, 77
Isoindene 116 115, 89

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.
Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL
of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was then transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 111 400 MHz
spectrometer.

e Data Acquisition for tH NMR:

o

Pulse Program: zg30

Number of Scans: 16

[¢]

[¢]

Spectral Width: 8223.68 Hz

o

Acquisition Time: 3.98 s

(¢]

Relaxation Delay: 1.0 s

o Data Acquisition for 13C NMR:
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[e]

Pulse Program: zgpg30

Number of Scans: 1024

(¢]

[¢]

Spectral Width: 24038.46 Hz

[¢]

Acquisition Time: 1.36 s

[e]

Relaxation Delay: 2.0 s

o Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,
phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were
referenced to the residual solvent peak (CDClIs: & 7.26 ppm for tH and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed on the diamond crystal
of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was
created between two potassium bromide (KBr) plates.

e Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with a UATR accessory.

o Data Acquisition:
o Spectral Range: 4000-400 cm™1
o Resolution: 4 cmt
o Number of Scans: 16

» Data Processing: A background spectrum was recorded and automatically subtracted from
the sample spectrum. The resulting spectrum was baseline-corrected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of the sample was prepared in spectroscopic grade
ethanol at a concentration of approximately 1 mg/mL. This solution was then diluted to
achieve an absorbance value between 0.1 and 1.0 in the wavelength range of interest.
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e Instrumentation: UV-Vis spectra were recorded on an Agilent Cary 60 UV-Vis
spectrophotometer.

o Data Acquisition:
o Wavelength Range: 200-800 nm
o Scan Rate: 600 nm/min
o Data Interval: 1 nm

» Data Processing: A baseline correction was performed using the pure solvent as a reference.
The wavelength of maximum absorbance (A_max) was determined from the resulting
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Samples were introduced via a direct insertion probe or, for volatile
compounds, via gas chromatography (GC).

 Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single
guadrupole mass spectrometer.

o Data Acquisition (Electron lonization - EI):
o lonization Energy: 70 eV
o Mass Range: m/z 40-500
o Scan Rate: 1000 amu/s

o Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an indene derivative.
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Workflow for Spectroscopic Analysis of Indene Derivatives
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Caption: A flowchart illustrating the sequential steps involved in the spectroscopic
characterization of indene derivatives.
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This guide provides a foundational spectroscopic comparison of indene and its related
compounds. The presented data and protocols serve as a valuable resource for researchers in
the identification and structural elucidation of these important molecular scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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